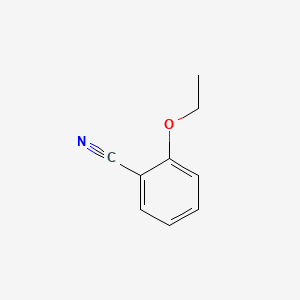

2-Ethoxybenzonitrile

Descripción

The exact mass of the compound 2-Ethoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTLCLWOCYLDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341919 | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-57-0 | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Ethoxybenzonitrile physical and chemical properties

An In-depth Technical Guide to 2-Ethoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

2-Ethoxybenzonitrile is an aromatic organic compound featuring an ethoxy group (-OCH₂CH₃) and a nitrile group (-CN) attached to a benzene ring at ortho positions. This bifunctional molecule serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of various pharmaceuticals.[1] Its unique electronic and structural properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing nitrile group, make it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis protocols, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

Chemical Identity and Physical Properties

Accurate identification and understanding the physical characteristics of a compound are fundamental to its application in research and development. 2-Ethoxybenzonitrile is typically a solid or a clear, colorless to pale yellow liquid at room temperature.[1] Key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Ethoxybenzonitrile

| Identifier | Value | Source |

| IUPAC Name | 2-ethoxybenzonitrile | [2] |

| CAS Number | 6609-57-0 | [2] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| InChI Key | DXTLCLWOCYLDHL-UHFFFAOYSA-N | [2] |

| SMILES String | CCOc1ccccc1C#N | [2] |

| EC Number | 613-895-3 | [2] |

| MDL Number | MFCD00001789 |

Table 2: Physical Properties of 2-Ethoxybenzonitrile

| Property | Value | Source |

| Form | Solid / Liquid | [1] |

| Color | Clear colorless to pale yellow | [1] |

| Melting Point | 5 °C (lit.) | [1] |

| Boiling Point | 154 °C at 20 mmHg | [1] |

| Density | 1.053 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5322 (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 0.49-54000Pa at 20-238℃ | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The key spectral features of 2-Ethoxybenzonitrile are consistent with its structure, showing characteristic signals for the ethoxy group, the aromatic ring, and the nitrile functional group.

-

¹H NMR: The proton NMR spectrum will exhibit signals for the aromatic protons (typically in the δ 7.0-7.8 ppm range), a quartet for the methylene (-OCH₂-) protons of the ethoxy group, and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the nitrile carbon (typically δ 115-120 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the ethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Additional peaks will be present for C-H bonds (aromatic and aliphatic) and C-O ether linkages.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound (147.17). Fragmentation patterns would involve the loss of the ethoxy group or other characteristic fragments.[2]

Synthesis and Reactivity

Synthesis Protocol: Williamson Ether Synthesis

2-Ethoxybenzonitrile is commonly synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of a phenoxide with an alkylating agent.

Causality: The choice of 2-cyanophenol as the starting material provides the necessary aromatic nitrile backbone. Sodium hydroxide is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 2-cyanophenoxide. Diethyl sulfate is an effective and reactive ethylating agent that readily undergoes an Sₙ2 reaction with the phenoxide to form the desired ether linkage. Toluene serves as a suitable solvent for this reaction.

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 5.95 g (0.05 mol) of 2-cyanophenol, 20 mL of 10% aqueous sodium hydroxide (NaOH), and 80 mL of toluene.[1]

-

Phenoxide Formation: Heat the mixture to 70 °C and maintain this temperature for 1 hour to ensure complete formation of the sodium 2-cyanophenoxide.[1]

-

Alkylation: Lower the temperature to 60 °C. Slowly add 9.24 g (0.06 mol) of diethyl sulfate dropwise to the reaction mixture.[1]

-

Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-Ethoxybenzonitrile.

Caption: Role of 2-Ethoxybenzonitrile in the Vardenafil synthesis pathway. [3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-Ethoxybenzonitrile. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Classification | Source |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Cat. 4) | [2] |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Cat. 4) | [2] |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Cat. 4) | [2] |

| Causes skin irritation | H315 | Skin Irritation (Cat. 2) | [2] |

| Causes serious eye irritation | H319 | Eye Irritation (Cat. 2) | [2] |

| May cause respiratory irritation | H335 | STOT SE (Cat. 3) |

Handling and Storage Protocols

Self-Validating System: Adherence to these protocols minimizes exposure and ensures stability of the material. Regular checks of storage conditions and PPE integrity validate the ongoing safety of the system.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [4]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). [4]Wear a lab coat or other protective clothing to prevent skin contact. [4]* Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [5][6]If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask for solids). Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, or vapors. [5]2. Do not get in eyes, on skin, or on clothing. [6]3. Wash hands and any exposed skin thoroughly after handling. [5][6]4. Do not eat, drink, or smoke in the work area. [5]5. Keep away from heat, sparks, and open flames. [7] Storage:

-

Store in a tightly closed container. [8]* Keep in a dry, cool, and well-ventilated place. [1][4]* Store away from incompatible materials.

Incompatible Materials:

Conclusion

2-Ethoxybenzonitrile is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its utility is prominently demonstrated in the pharmaceutical industry, particularly in the multi-step synthesis of the PDE5 inhibitor Vardenafil. Understanding its synthesis, reactivity, and safe handling protocols is essential for researchers and drug development professionals aiming to leverage this versatile building block in the creation of novel and complex molecules.

References

-

2-Ethoxybenzonitrile | C9H9NO | CID 576922 . PubChem - NIH. [Link]

-

o-Methoxybenzonitrile . NIST WebBook. [Link]

-

HAZARD SUMMARY - Benzonitrile . NJ.gov. [Link]

-

2-[2-(2-Oxopyrimidin-1-yl)ethoxy]benzonitrile | C13H11N3O2 | CID 43289157 . PubChem. [Link]

-

2-[(E)-2-ethoxyethenyl]-4,5-dimethoxybenzonitrile . ChemSynthesis. [Link]

- CN101050217A - Method for synthesizing Vardenafil hydrochloric acid.

-

Scheme 5. Synthesis of 2-methoxybenzonitrile from... . ResearchGate. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

2-methoxybenzonitrile - 6609-56-9, C8H7NO, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzonitrile | C13H10N2O2 | CID 7560455 . PubChem. [Link]

-

2-Methoxybenzonitrile - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]

-

(2-Ethoxyphenoxy)acetonitrile | C10H11NO2 | CID 22280894 . PubChem. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . PMC - NIH. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. [Link]

-

Intermittent Hypoxia Mediates Paraspeckle Protein-1 Upregulation in Sleep Apnea . MDPI. [Link]

-

Prevalence and Associated Factors of HPV Infection in the Oropharyngeal Cavity Among University Students in a Southwest Population in Mexico . MDPI. [Link]

Sources

- 1. 2-Ethoxybenzonitrile CAS#: 6609-57-0 [amp.chemicalbook.com]

- 2. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Ethoxybenzonitrile (CAS No. 6609-57-0)

This document provides a comprehensive technical overview of 2-Ethoxybenzonitrile, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, detail a robust synthetic pathway, explore its characterization, and discuss its applications, grounding all information in established scientific principles and data.

2-Ethoxybenzonitrile, identified by CAS Number 6609-57-0, is an aromatic compound characterized by an ethoxy (-OCH₂CH₃) group and a nitrile (-C≡N) group positioned ortho to each other on a benzene ring.[1] This substitution pattern, featuring an electron-donating alkoxy group adjacent to an electron-withdrawing nitrile, imparts a unique electronic character and reactivity profile, making it a valuable synthon.[2]

The core properties of 2-Ethoxybenzonitrile are summarized below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Physical State | Solid or low melting solid/liquid | [3][4] |

| Appearance | Clear colorless to pale yellow | [3][4] |

| Melting Point | 5 °C | [3][4] |

| Boiling Point | 154 °C at 20 mmHg | [4] |

| Density | 1.053 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5322 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| CAS Number | 6609-57-0 |

Synthesis Pathway: Williamson Ether Synthesis

While various methods can be conceptualized for the synthesis of 2-Ethoxybenzonitrile, a highly reliable and fundamentally sound approach is the Williamson ether synthesis.[2][5] This classic Sₙ2 reaction is ideal for forming the ether linkage by reacting the phenoxide of 2-hydroxybenzonitrile (salicylonitrile) with an ethylating agent.[6][7]

The choice of 2-hydroxybenzonitrile as the starting material is strategic; it is a commercially available bifunctional compound, and its phenolic proton is readily abstracted by a suitable base to form a potent nucleophile.[8][9]

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-hydroxybenzonitrile (1.0 eq).

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base while leaving the alkoxide nucleophile highly reactive, thus promoting the Sₙ2 pathway.[10]

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq), a strong non-nucleophilic base, portion-wise. The use of NaH ensures irreversible deprotonation of the phenolic hydroxyl group to form the sodium 2-cyanophenoxide, with the only byproduct being benign hydrogen gas.[11] Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Ethyl iodide is an excellent electrophile for Sₙ2 reactions as it is a primary alkyl halide with a good leaving group (I⁻), minimizing the competing E2 elimination reaction.[5][7]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 2-Ethoxybenzonitrile.

Spectroscopic Validation

Confirmation of the molecular structure and purity of the synthesized 2-Ethoxybenzonitrile is achieved through standard spectroscopic techniques. The data presented below serve as a benchmark for validating the identity of the compound.[1]

| Spectroscopy | Key Data and Interpretation |

| FTIR | ~2220-2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch. ~1250 cm⁻¹ & ~1040 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric C-O-C (aryl ether) stretching, respectively. |

| ¹H NMR | ~7.5-7.6 ppm (m, 2H): Aromatic protons ortho and para to the nitrile group. ~6.9-7.0 ppm (m, 2H): Aromatic protons ortho and para to the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons (-OCH₂) of the ethoxy group, quartet due to coupling with methyl protons. ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethoxy group, triplet due to coupling with methylene protons. |

| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the oxygen (C-OEt). ~134-135 ppm: Aromatic carbons ortho and para to the nitrile. ~120-121 ppm: Aromatic carbon para to the ethoxy group. ~117 ppm: Nitrile carbon (-C≡N). ~112-113 ppm: Aromatic carbons ortho to the ethoxy group and the carbon bearing the nitrile. ~64 ppm: Methylene carbon (-OCH₂) of the ethoxy group. ~15 ppm: Methyl carbon (-CH₃) of the ethoxy group. |

| Mass Spec (GC-MS) | m/z 147: Molecular ion peak [M]⁺. m/z 119: Major fragment corresponding to the loss of the ethyl group ([M-C₂H₅]⁺). |

Note: Specific chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.[12][13]

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry due to their unique physicochemical properties.[14] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[14] 2-Ethoxybenzonitrile serves as a key intermediate in the synthesis of more complex, pharmacologically active molecules.

A prominent example is its use in the synthesis of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.[4] In this multi-step synthesis, 2-Ethoxybenzonitrile is a foundational building block used to construct the core heterocyclic system of the final drug product.[15]

The versatility of the benzonitrile moiety extends to other therapeutic areas, with derivatives showing potential as anticancer, antiviral, and antimicrobial agents.[14][16] The ability to functionalize the aromatic ring and transform the nitrile and ethoxy groups allows for the creation of diverse chemical libraries for drug discovery programs.[17]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Ethoxybenzonitrile is paramount for ensuring personnel safety. This compound is classified as hazardous and requires appropriate precautions.[3]

| Hazard Class | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source: Fisher Scientific Safety Data Sheet.[3]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

-

Sandmeyer reaction . Wikipedia. [Link]

-

Sandmeyer Reaction Mechanism . BYJU'S. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

-

Sandmeyer reaction . chemeurope.com. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

2-Ethoxybenzonitrile | C9H9NO | CID 576922 . PubChem - NIH. [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Benzonitrile Derivatives in Modern Cancer Therapies . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis . J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis . Chem-Station Int. Ed. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

15.3: The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

- Method for synthesizing Vardenafil hydrochloric acid.

-

NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]

Sources

- 1. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Ethoxybenzonitrile , 98% , 6609-57-0 - CookeChem [cookechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Hydroxybenzonitrile 99 611-20-1 [sigmaaldrich.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxybenzonitrile

Foreword: Unveiling the Architecture of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals entrenched in the intricate world of drug development, a profound understanding of the molecular architecture of key intermediates is not merely academic—it is the bedrock of innovation. 2-Ethoxybenzonitrile, a seemingly unassuming aromatic nitrile, holds a significant position in the synthetic pathway of potent pharmaceuticals, most notably as a precursor to the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil.[1][2] This guide endeavors to provide a comprehensive technical exploration of the molecular structure of 2-Ethoxybenzonitrile, moving beyond a superficial overview to deliver actionable insights grounded in spectroscopic evidence and computational analysis. Herein, we dissect the molecule's conformational preferences, elucidate its spectroscopic signatures, and rationalize its structural nuances, offering a robust resource for those engaged in the synthesis and application of this pivotal compound.

Foundational Molecular Characteristics

2-Ethoxybenzonitrile is a disubstituted benzene derivative, presenting as a clear, colorless to pale yellow liquid at room temperature.[3] Its fundamental properties are summarized in the table below, providing a quantitative baseline for its physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 6609-57-0 | [4] |

| Melting Point | 5 °C | [3] |

| Boiling Point | 154 °C at 20 mmHg | [3] |

| Density | 1.053 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5322 | [3] |

The strategic placement of an ethoxy group ortho to a nitrile functionality on a benzene ring imparts a unique combination of electronic and steric characteristics that are pivotal to its reactivity and utility in multi-step organic syntheses.

Conformational Landscape: The Influence of the Ethoxy Group

A critical aspect of 2-Ethoxybenzonitrile's molecular structure is the conformational flexibility of the ethoxy substituent. Rotation around the C(aryl)-O and O-C(ethyl) single bonds gives rise to several possible conformers. Computational studies, specifically Potential Energy Surface (PES) calculations at the B3LYP/cc-pvdz level, have identified five distinct molecular conformers.[3] However, experimental evidence from supersonic molecular beam experiments indicates that the most stable conformer, the trans form, is the predominantly observed species.[3]

In this most stable conformation, the ethyl group is oriented away from the nitrile group, minimizing steric hindrance. This preferential orientation has significant implications for the molecule's reactivity, influencing how it presents itself to incoming reagents in a synthetic context.

A Symphony of Spectra: Elucidating the Molecular Structure

Spectroscopic analysis provides the most definitive insights into the molecular structure of 2-Ethoxybenzonitrile. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can construct a detailed and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 2-Ethoxybenzonitrile is characterized by distinct signals for the aromatic and aliphatic protons. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the nitrile group create a specific electronic environment that influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.7 | Doublet of doublets | 1H | H-6 | Deshielded due to proximity to the electron-withdrawing nitrile group. |

| ~7.4-7.6 | Triplet of doublets | 1H | H-4 | Influenced by both the ethoxy and nitrile groups. |

| ~7.0-7.2 | Triplet | 1H | H-5 | Shielded relative to H-4 and H-6. |

| ~6.9-7.1 | Doublet | 1H | H-3 | Shielded by the electron-donating ethoxy group. |

| ~4.1 | Quartet | 2H | -OCH₂- | Methylene protons of the ethoxy group, split by the adjacent methyl protons. |

| ~1.4 | Triplet | 3H | -CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene protons. |

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Structure of 2-Ethoxybenzonitrile with proton numbering."

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | C-2 (C-O) | Aromatic carbon attached to the electronegative oxygen atom. |

| ~134 | C-6 | Aromatic CH carbon deshielded by the nitrile group. |

| ~133 | C-4 | Aromatic CH carbon. |

| ~121 | C-5 | Aromatic CH carbon. |

| ~118 | C≡N | Nitrile carbon, a characteristic chemical shift. |

| ~115 | C-3 | Aromatic CH carbon shielded by the ethoxy group. |

| ~102 | C-1 (C-CN) | Quaternary aromatic carbon attached to the nitrile group. |

| ~65 | -OCH₂- | Methylene carbon of the ethoxy group. |

| ~15 | -CH₃ | Methyl carbon of the ethoxy group. |

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the benzene ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Indicates the presence of the ethoxy group. |

| ~2225 | C≡N stretch | A strong, sharp absorption characteristic of the nitrile group. |

| ~1600, ~1480 | C=C stretch (aromatic) | Further evidence of the aromatic ring. |

| ~1250 | C-O stretch (aryl ether) | Confirms the presence of the ethoxy group attached to the benzene ring. |

The most diagnostic peak in the IR spectrum of 2-Ethoxybenzonitrile is the strong, sharp absorption around 2225 cm⁻¹, which is a definitive indicator of the nitrile functional group.[5]

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Fragmentation:

The electron ionization (EI) mass spectrum of 2-Ethoxybenzonitrile is expected to show a molecular ion peak ([M]⁺) at m/z = 147. The fragmentation pattern will likely be dominated by cleavages related to the ethoxy group.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption="Predicted major fragmentation pathways for 2-Ethoxybenzonitrile."

-

[M]⁺• at m/z 147: The molecular ion.

-

[M - C₂H₄]⁺• at m/z 119: Loss of ethene via a McLafferty-type rearrangement, a common fragmentation pathway for ethers. This is often the base peak.

-

[M - •CH₃]⁺ at m/z 132: Loss of a methyl radical.

-

[M - •C₂H₅]⁺ at m/z 118: Loss of an ethyl radical.

-

[C₆H₄CN]⁺ at m/z 102: Cleavage of the ether bond.

The interplay of these spectroscopic techniques provides a robust and internally consistent confirmation of the molecular structure of 2-Ethoxybenzonitrile.

Synthesis and Role in Drug Development: A Structural Perspective

2-Ethoxybenzonitrile is a key intermediate in the synthesis of Vardenafil, a potent PDE5 inhibitor.[1][2] Its synthesis typically involves the Williamson ether synthesis, reacting 2-cyanophenol with an ethylating agent such as diethyl sulfate in the presence of a base.[3]

dot graph "Vardenafil_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

} caption="Simplified synthetic route to Vardenafil highlighting the role of 2-Ethoxybenzonitrile."

The structural features of 2-Ethoxybenzonitrile are crucial for its role in this synthesis. The nitrile group is a versatile functional group that can be further elaborated, while the ortho-ethoxy group plays a critical role in modulating the electronic properties of the benzene ring and influencing the regioselectivity of subsequent reactions. In the final Vardenafil molecule, the ethoxyphenyl moiety is known to occupy a hydrophobic pocket in the active site of the PDE5 enzyme, contributing to the drug's binding affinity and efficacy.[6]

Conclusion: A Molecule of Strategic Importance

The molecular structure of 2-Ethoxybenzonitrile, characterized by the ortho arrangement of an ethoxy and a nitrile group on a benzene ring, is a testament to the intricate relationship between structure and function. Its preferred trans conformation, detailed spectroscopic fingerprints, and specific fragmentation patterns provide a comprehensive understanding of its architecture. This knowledge is not merely academic; it is fundamental to the rational design and efficient execution of synthetic routes towards high-value pharmaceuticals like Vardenafil. For the discerning researcher and drug development professional, a thorough grasp of the molecular intricacies of such key intermediates is an indispensable asset in the quest for novel and improved therapeutics.

References

- The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. (URL: )

-

NMR Predictor. Chemaxon. (URL: [Link])

-

Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. NIH. (URL: [Link])

-

Synthesis of Vardenafil analogue and its activity evaluation in vivo. ResearchGate. (URL: [Link])

-

Predict 1H proton NMR spectra. NMRDB.org. (URL: [Link])

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. (URL: [Link])

-

Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. (URL: [Link])

-

Levitra, INN-vardenafil. EMA. (URL: [Link])

-

2-Ethoxybenzonitrile. PubChem. (URL: [Link])

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

Vardenafil. PubChem. (URL: [Link])

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. (URL: [Link])

-

O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. ResearchGate. (URL: [Link])

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. (URL: [Link])

-

Vardenafil-impurities. Pharmaffiliates. (URL: [Link])

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. (URL: [Link])

-

o-Methoxybenzonitrile. NIST WebBook. (URL: [Link])

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. (URL: [Link])

-

NMR Prediction. ACD/Labs. (URL: [Link])

-

bmse000284 Benzonitrile at BMRB. (URL: [Link])

-

mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. (URL: [Link])

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL: [Link])

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 4. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 2-Ethoxybenzonitrile

This guide provides a comprehensive analysis of the spectral data for 2-Ethoxybenzonitrile (C₉H₉NO), a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule's structure and behavior. Our approach emphasizes the causality behind experimental choices and the integration of multiple analytical techniques for unambiguous structural elucidation.

Introduction to 2-Ethoxybenzonitrile

2-Ethoxybenzonitrile, with a molecular weight of 147.17 g/mol and CAS number 6609-57-0, is an aromatic compound featuring both a nitrile (-C≡N) and an ethoxy (-OCH₂CH₃) functional group attached to a benzene ring at positions 1 and 2, respectively.[1] This ortho-substitution pattern dictates a unique spectral fingerprint, which is crucial for its identification and quality control in synthetic applications. Understanding its spectral characteristics is fundamental for researchers utilizing it as a precursor in the synthesis of more complex molecules, such as the selective phosphodiesterase(V) inhibitor, vardenafil.

The structural confirmation of 2-Ethoxybenzonitrile relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation pattern.

Caption: Molecular Structure of 2-Ethoxybenzonitrile.

General Experimental Methodologies

The following protocols represent standard operating procedures for the acquisition of high-quality spectral data for small organic molecules like 2-Ethoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Protocol: The goal is to obtain a high-resolution spectrum from a sample that is homogeneous and free from paramagnetic impurities, which can cause significant line broadening.[2] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of 2-Ethoxybenzonitrile in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3] CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for referencing.

-

Vial Transfer: Perform the dissolution in a small, clean vial. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube of good quality (e.g., Wilmad or Norell) to a sample height of about 4 cm.[4][5]

-

Referencing: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer as an internal standard, with its signal defined as 0.00 ppm. Alternatively, the residual proton signal of the solvent (CHCl₃ in CDCl₃) at 7.26 ppm can be used as a secondary reference.[4][6]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is necessary, and a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Protocol: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal to no sample preparation and is non-destructive.[7] A background scan is essential to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the instrument itself.[8]

Experimental Protocol:

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal (typically diamond). This accounts for any ambient atmospheric or instrumental absorptions.[8]

-

Sample Application: Place a small amount of solid 2-Ethoxybenzonitrile directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as the ratio of the sample scan to the background scan.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Protocol: GC-MS is ideal for the analysis of volatile and thermally stable compounds like 2-Ethoxybenzonitrile. The gas chromatograph separates the compound from any potential impurities before it enters the mass spectrometer, where it is ionized and fragmented. Electron Ionization (EI) is a common, high-energy method that produces reproducible fragmentation patterns, which are invaluable for structural identification.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 2-Ethoxybenzonitrile (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12][13]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The injector is heated to ensure rapid volatilization of the sample.

-

Chromatographic Separation: The sample is carried through the column by an inert gas (e.g., helium). The column temperature is typically ramped to separate compounds based on their boiling points and interactions with the stationary phase.[10]

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[14]

Analysis of Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethoxybenzonitrile is expected to show distinct signals for the ethoxy group and the four protons on the substituted aromatic ring. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | Multiplet | 2H | Aromatic H (C5, C6) |

| ~7.00 | Multiplet | 2H | Aromatic H (C3, C4) |

| 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| (Predicted data based on typical values for similar structures. Experimental data should be obtained for confirmation) |

Interpretation:

-

Ethoxy Group: The methylene protons (-O-CH₂-) appear as a quartet around 4.15 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.45 ppm due to coupling with the two adjacent methylene protons. This classic ethyl pattern is a key identifier.

-

Aromatic Region: The four aromatic protons are non-equivalent and exhibit complex splitting patterns (multiplets) between ~7.00 and ~7.60 ppm. The electron-donating ethoxy group and the electron-withdrawing nitrile group influence the chemical shifts of the ring protons. Protons ortho and para to the activating ethoxy group will be shifted upfield, while those ortho and para to the deactivating nitrile group will be shifted downfield.[15]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -O (Aromatic C2) |

| ~134 | Aromatic CH (C4/C6) |

| ~133 | Aromatic CH (C5) |

| ~121 | Aromatic CH (C3) |

| ~117 | C ≡N (Nitrile) |

| ~112 | C -C≡N (Aromatic C1) |

| ~65 | -O-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

| (Predicted data based on substituent effects on benzonitrile.[16][17] Experimental data should be obtained for confirmation) |

Interpretation:

-

Aromatic Carbons: The carbon attached to the oxygen (C2) is significantly deshielded and appears furthest downfield (~160 ppm). The carbon bearing the nitrile group (C1) is found upfield around 112 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of 120-135 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears around 117 ppm.

-

Ethoxy Carbons: The methylene carbon (-O-CH₂ -) is deshielded by the adjacent oxygen and resonates around 65 ppm, while the terminal methyl carbon (-CH₃ ) is found far upfield at approximately 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups in 2-Ethoxybenzonitrile.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~2225 | Strong | C≡N (Nitrile) Stretch |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric Ar-O-C Stretch (Aryl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Alkyl Ether) |

| ~750 | Strong | C-H Out-of-plane Bend (Ortho-disubstituted) |

| (Data interpreted from typical functional group regions and available spectra for similar compounds)[18][19][20][21] |

Interpretation:

-

The most diagnostic peak is the strong, sharp absorption around 2225 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration.[19]

-

The presence of the ethoxy group is confirmed by the strong C-O stretching bands. The asymmetric stretch of the aryl-oxygen bond (Ar-O) is typically found around 1250 cm⁻¹ , while the alkyl-oxygen (O-CH₂) stretch is around 1040 cm⁻¹ .[18]

-

Aliphatic C-H stretches from the ethyl group are visible just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹.[20]

-

A strong band around 750 cm⁻¹ is indicative of the C-H out-of-plane bending for two adjacent hydrogens on a benzene ring, confirming the ortho-substitution pattern.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

| m/z | Relative Intensity | Assignment / Interpretation |

| 147 | Moderate | [M]⁺˙ : Molecular Ion |

| 119 | High (Base Peak) | [M - C₂H₄]⁺˙ : Loss of ethylene |

| 91 | Moderate | [M - C₂H₄ - CO]⁺ : Subsequent loss of CO |

| 64 | Low | Further fragmentation |

| (Data sourced from PubChem, NIST Mass Spectrometry Data Center)[1] |

Interpretation and Fragmentation Pathway:

-

Molecular Ion ([M]⁺˙, m/z 147): The peak at m/z 147 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 2-Ethoxybenzonitrile.

-

Base Peak ([M - C₂H₄]⁺˙, m/z 119): The most abundant fragment (the base peak) is observed at m/z 119. This corresponds to the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement. This is a characteristic fragmentation for ethyl aryl ethers.[11] The resulting radical cation of 2-hydroxybenzonitrile is relatively stable.

-

Fragment ([M - C₂H₄ - CO]⁺, m/z 91): The subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 119 fragment yields an ion at m/z 91. This is likely the stable cyanocyclopentadienyl cation.[22][23]

Caption: Proposed EI-MS Fragmentation Pathway for 2-Ethoxybenzonitrile.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a self-validating system for the structural confirmation of 2-Ethoxybenzonitrile. NMR spectroscopy maps the carbon-hydrogen skeleton, identifying the distinct ethoxy and ortho-substituted aromatic moieties. FT-IR spectroscopy confirms the presence of the critical nitrile and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pathway, further corroborating the proposed structure. This integrated analytical approach is indispensable for ensuring the identity and purity of this compound in research and development settings.

References

-

Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved from [Link]

-

EAG Laboratories. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of compound 2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

Millersville University. (n.d.). IR handout. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2014). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). 13C-NMR. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2016, April 6). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. rsc.org [rsc.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. orslabs.com [orslabs.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. www1.udel.edu [www1.udel.edu]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. researchgate.net [researchgate.net]

- 23. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of the Benzonitrile Moiety in Medicinal Chemistry

An In-Depth Technical Guide to 2-Ethoxybenzonitrile: Synthesis, Characterization, and Applications in Drug Development

Abstract: This technical guide provides a comprehensive overview of 2-ethoxybenzonitrile, a key aromatic building block in medicinal chemistry and pharmaceutical development. The document details its physicochemical properties, outlines a robust and validated synthesis protocol, and provides a thorough analysis of its spectroscopic characteristics. A central focus is placed on its critical application as a precursor in the synthesis of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies to support advanced research and synthesis campaigns.

The benzonitrile scaffold is a privileged structure in modern drug development. Its unique electronic properties and metabolic stability have positioned it as a cornerstone in the design of novel therapeutic agents. The nitrile group is a versatile functional handle; it is a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl groups or even a phenyl ring. Its introduction into a molecular framework can significantly modulate pharmacokinetic and pharmacodynamic properties, including target affinity, metabolic stability, and oral bioavailability. Benzonitrile derivatives have demonstrated a wide spectrum of biological activities, finding applications as anticancer, antiviral, and antimicrobial agents.[1] The specific substitution pattern on the benzene ring allows for fine-tuning of these properties, making compounds like 2-ethoxybenzonitrile valuable and highly specific starting materials.

Physicochemical and Structural Properties

2-Ethoxybenzonitrile (CAS No: 6609-57-0) is a substituted aromatic nitrile.[2][3] The presence of the ortho-ethoxy group significantly influences its conformation and reactivity. Computational studies and experimental observations have determined that the most stable conformation is the trans form, where the ethyl group is oriented away from the nitrile.[4] This steric arrangement is crucial for its subsequent reactivity in multi-step syntheses.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-Ethoxybenzonitrile | [3][5] |

| CAS Number | 6609-57-0 | [2][3] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [2][6] |

| Appearance | Clear colorless to pale yellow liquid/solid | [2][7] |

| Melting Point | 5 °C (lit.) | [7] |

| Boiling Point | 154 °C at 20 mmHg | [7] |

| Density | 1.053 g/mL at 25 °C (lit.) | [2][8] |

| Refractive Index (n²⁰/D) | 1.5322 (lit.) | [2][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][9] |

| InChI Key | DXTLCLWOCYLDHL-UHFFFAOYSA-N | [6][8] |

| SMILES | CCOc1ccccc1C#N | [8] |

Synthesis of 2-Ethoxybenzonitrile: A Validated Protocol

The most direct and widely employed method for the synthesis of 2-ethoxybenzonitrile is the Williamson ether synthesis, a reliable and scalable SN2 reaction. This approach leverages the nucleophilicity of a phenoxide ion to displace a leaving group from an ethylating agent.

Mechanistic Rationale

The synthesis begins with the deprotonation of 2-cyanophenol (also known as o-hydroxybenzonitrile). The phenolic proton is acidic and is readily removed by a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile. The subsequent introduction of an ethylating agent, such as diethyl sulfate or ethyl iodide, results in a nucleophilic attack by the phenoxide on the electrophilic ethyl group, displacing the sulfate or iodide leaving group and forming the desired ether linkage. The choice of diethyl sulfate is often preferred in industrial settings due to its high reactivity and cost-effectiveness.[7]

Caption: Williamson Ether Synthesis Workflow for 2-Ethoxybenzonitrile.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[7]

Materials:

-

2-Cyanophenol (o-hydroxybenzonitrile)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Toluene

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

Standard laboratory glassware for reflux, liquid-liquid extraction, and distillation.

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 2-cyanophenol (0.05 mol, 5.95 g), 10% aqueous NaOH (20 mL), and toluene (80 mL).

-

Phenoxide Formation: Heat the biphasic mixture to 70 °C with vigorous stirring. Maintain this temperature for 1 hour to ensure complete formation of the sodium phenoxide salt. The toluene acts as an organic phase to dissolve the product as it forms.

-

Ethylation: Lower the temperature to 60 °C. Slowly add diethyl sulfate (0.06 mol, 9.24 g) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature at 60-65 °C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60 °C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting 2-cyanophenol.

-

Workup: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. The organic layer (toluene) contains the product. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-ethoxybenzonitrile.

Spectroscopic Characterization and Structural Elucidation

The structural identity and purity of synthesized 2-ethoxybenzonitrile are confirmed through a combination of standard spectroscopic techniques. The data presented here are representative of the compound's known spectral properties.[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides unambiguous confirmation of the ethoxy group and the substitution pattern of the aromatic ring.

-

Ethoxy Protons: A characteristic triplet is observed around δ 1.4-1.5 ppm (3H, -O-CH₂-CH₃ ) coupled to the adjacent methylene protons. A corresponding quartet appears around δ 4.1-4.2 ppm (2H, -O-CH₂ -CH₃) due to coupling with the methyl protons.

-

Aromatic Protons: Four protons are present in the aromatic region (approx. δ 6.9-7.6 ppm), exhibiting a complex splitting pattern consistent with an ortho-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the expected number of distinct carbon environments.

-

Aliphatic Carbons: Two signals appear in the upfield region at approximately δ 14-15 ppm (-O-CH₂-C H₃) and δ 64-65 ppm (-O-C H₂-CH₃).

-

Aromatic & Nitrile Carbons: Seven signals are expected in the downfield region: six for the aromatic carbons (approx. δ 110-160 ppm) and one for the nitrile carbon (δ 115-120 ppm). The carbon bearing the ethoxy group (C-O) is the most deshielded of the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group appears around 2220-2230 cm⁻¹.

-

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage are observed in the 1240-1290 cm⁻¹ and 1030-1050 cm⁻¹ regions, respectively.

-

Aromatic C-H & C=C: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 147, corresponding to the molecular weight of C₉H₉NO.[2]

-

Fragmentation: A prominent fragment is often observed at m/z 119, resulting from the loss of an ethyl radical ([M-28]⁺).[2]

-

Core Application: A Key Intermediate for Vardenafil Synthesis

A primary and high-value application of 2-ethoxybenzonitrile is its role as a key starting material in the multi-step synthesis of Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[6][9] The ortho-ethoxybenzonitrile moiety forms a significant part of the final drug's core structure.

The synthesis transforms the nitrile group into an amidine, which then serves as the cornerstone for constructing the fused heterocyclic ring system of Vardenafil.

Caption: Simplified workflow for the synthesis of Vardenafil from 2-Ethoxybenzonitrile.

The 2-ethoxy group is not merely a passive substituent. It plays a crucial role in orienting the molecule within the active site of the PDE5 enzyme, contributing to the high affinity and selectivity of Vardenafil. This makes the efficient and high-purity synthesis of the 2-ethoxybenzonitrile precursor a critical first step in the overall manufacturing process.

Safety, Handling, and Storage

As a chemical intermediate, 2-ethoxybenzonitrile must be handled with appropriate care. It is classified as acutely toxic and an irritant. Adherence to safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity 4 (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT SE 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2][9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-Ethoxybenzonitrile is a functionally rich aromatic compound whose value extends far beyond its basic chemical identity. Its specific substitution pattern, well-defined synthesis, and clear spectroscopic profile make it a reliable building block for complex molecular architectures. Its pivotal role in the synthesis of Vardenafil exemplifies the strategic importance of such intermediates in modern pharmaceutical manufacturing. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize 2-ethoxybenzonitrile in their scientific endeavors.

References

-

P&S Chemicals. (n.d.). Product information, 2-Ethoxybenzonitrile. Retrieved from pandschemicals.com [Link]

-

Matrix Fine Chemicals. (n.d.). 2-ETHOXYBENZONITRILE | CAS 6609-57-0. Retrieved from matrix-fine-chemicals.com [Link]

-

PubChem. (n.d.). 2-Ethoxybenzonitrile. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov [Link]

- Li, C., Zhang, J., Zhao, Y., & Li, H. (2018). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Journal of Molecular Structure, 1171, 849-855.

Sources

- 1. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethoxybenzonitrile 98 6609-57-0 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 8. 2-エトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Ethoxybenzamide(938-73-8) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Safety & Handling Guide for 2-Ethoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction: 2-Ethoxybenzonitrile (CAS No. 6609-57-0, Formula: C₉H₉NO) is an aromatic nitrile compound utilized in various laboratory and chemical synthesis applications, including as an intermediate in the development of pharmaceutical agents.[1][2] While a valuable building block, its handling requires a nuanced understanding of its toxicological profile and associated risks. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to ensure its safe use. The protocols and information herein are synthesized from authoritative safety data sheets (SDS) to promote a culture of proactive safety and experimental integrity.

Section 1: Core Hazard Identification & GHS Classification

2-Ethoxybenzonitrile is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks are associated with acute toxicity via multiple exposure routes and significant irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification provides a universal summary of these hazards.

Table 1: GHS Classification Summary for 2-Ethoxybenzonitrile

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning [1]

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Section 2: Toxicological Profile & Routes of Exposure

Understanding the causality behind the GHS classifications is paramount for risk mitigation. The toxicity of 2-Ethoxybenzonitrile stems from its ability to cause systemic harm upon absorption and localized irritation upon contact.

-

Systemic Toxicity (Acute, Category 4): The classification as "Harmful" via oral, dermal, and inhalation routes indicates that significant, though not fatal, adverse health effects can be expected from a single, short-term exposure.[1][3] The nitrile functional group (-C≡N) is a key structural feature; in biological systems, some nitriles can be metabolized to release cyanide, a potent metabolic inhibitor, although the specific metabolic pathway for 2-Ethoxybenzonitrile is not detailed in the provided sources. This potential dictates the urgency of preventing absorption.

-

Localized Irritation (Category 2 & 3): The compound is a direct irritant. Dermal contact leads to inflammation and skin irritation.[3] Ocular contact can cause serious, painful irritation.[3] Inhalation of its dusts or mists directly irritates the respiratory tract, leading to symptoms like coughing and discomfort.[3]

Caption: Routes of exposure and corresponding toxicological effects.

Section 3: Emergency First-Aid Protocols

Immediate and correct first aid is critical to mitigate the harmful effects of exposure. The following protocols are based on standard chemical safety guidelines.[1][4][5]

Protocol 3.1: Inhalation Exposure

-

Immediate Action: Remove the individual from the source of exposure to fresh air at once.[1][4]

-

Breathing Support: If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4][6]

-

Medical Attention: Call a POISON CENTER or physician if the individual feels unwell.[1]

Protocol 3.2: Dermal (Skin) Exposure

-

Immediate Action: Immediately begin washing the affected skin with plenty of soap and water for at least 15 minutes.[1][4]

-

Decontamination: Remove all contaminated clothing and shoes while flushing the area.[4]

-

Medical Attention: Call a POISON CENTER or physician if feeling unwell or if skin irritation persists.[1] Contaminated clothing must be washed before reuse.[1]

Protocol 3.3: Ocular (Eye) Exposure

-

Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[1][7]

-

Contact Lenses: If present and easy to do, remove contact lenses after the initial flush.

-

Medical Attention: Seek immediate medical attention from an ophthalmologist.

Protocol 3.4: Ingestion Exposure

-

Immediate Action: Rinse the mouth thoroughly with water.[1][4]

-

Vomiting: Do NOT induce vomiting.[4]

-

Medical Attention: Call a POISON CENTER or physician immediately.[1][4] Never give anything by mouth to an unconscious person.[4]

Note to Physician: Treat symptomatically.[1]

Section 4: Safe Handling & Exposure Control

Proactive exposure control through a multi-tiered approach is the foundation of safe laboratory practice. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure is to handle the substance in a well-ventilated area.

-

Fume Hood: All weighing and handling of 2-Ethoxybenzonitrile should be conducted inside a certified chemical fume hood to control the release of dusts and vapors.[8]

-

Ventilation: Ensure general laboratory ventilation is adequate to maintain low airborne concentrations.[1][8]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator. A type N95 dust mask is recommended for handling the solid form.[8]

Caption: A workflow diagram for emergency first-aid response.

Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is used or stored.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[12]

Section 5: Storage, Stability, & Incompatibilities

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][10] Keep containers tightly closed to prevent contamination and potential release.[1]

-

Stability: The material is stable under normal, recommended storage conditions.[9][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][9] These materials can initiate exothermic or otherwise hazardous reactions.

-

Hazardous Decomposition Products: Thermal decomposition, particularly during a fire, can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][9]

Section 6: Accidental Release & Fire-Fighting Procedures

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1] Wear the full PPE as described in Section 4.2. Avoid dust formation.[1] Evacuate unnecessary personnel from the area.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4] It should not be released into the environment.[1]

-